2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane
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Overview
Description
2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[310]hexane is a bicyclic compound with a unique structure that includes an azabicyclohexane ring
Preparation Methods
The synthesis of 2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the development of receptor ligands. For example, bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated for their P1 receptor affinities in radioligand binding studies . These studies focus on modifications at various positions of the purine ring and variations of the bicyclo[3.1.0]hexane moiety, which are crucial for understanding structure-affinity relationships .
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as adenosine receptors. The compound exhibits protective functions in response to organ stress and the release of damage-associated molecular patterns . It acts by binding to these receptors and modulating their activity, which can have therapeutic implications.
Comparison with Similar Compounds
Similar compounds to 2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane include other bicyclo[3.1.0]hexane derivatives and quaternary ammonium compounds. These compounds share structural similarities but differ in their specific functional groups and applications. For instance, quaternary ammonium compounds are widely used as disinfectants and antiseptics , whereas bicyclo[3.1.0]hexane derivatives are more focused on medicinal chemistry applications .
Properties
CAS No. |
90245-88-8 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2,4,4-trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-11-5-7-12(8-6-11)15-9-13(15)14(2,3)10-16(15)4/h5-8,13H,9-10H2,1-4H3 |
InChI Key |
PMEKULDTUAJLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2C(CN3C)(C)C |
Origin of Product |
United States |
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